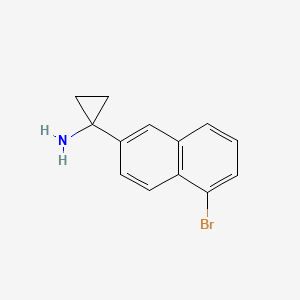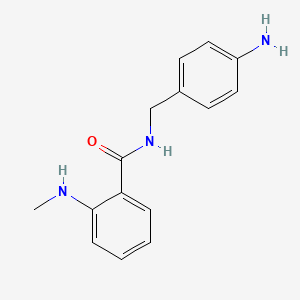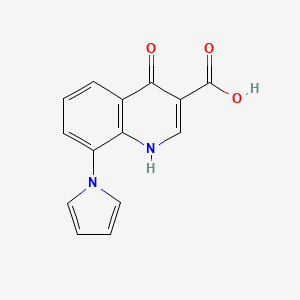![molecular formula C15H25NOSi B11858498 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine CAS No. 101161-24-4](/img/structure/B11858498.png)
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine is a heterocyclic compound with the molecular formula C15H25NOSi. This compound is part of the isoxazolidine family, which is known for its diverse chemical properties and applications in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, safety, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazolidinones.
Reduction: This can result in the formation of amines.
Substitution: This can involve the replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can be cleaved under certain conditions, allowing the compound to interact with enzymes or other proteins. This interaction can inhibit or modify the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-3-phenylisoxazolidine: Lacks the trimethylsilyl group, which can affect its reactivity and applications.
3-Phenyl-4-((trimethylsilyl)methyl)isoxazolidine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
The presence of the trimethylsilyl group in 2,5-Dimethyl-3-phenyl-4-((trimethylsilyl)methyl)isoxazolidine makes it unique compared to other isoxazolidines. This group can be selectively cleaved, providing a versatile handle for further chemical modifications .
Eigenschaften
CAS-Nummer |
101161-24-4 |
|---|---|
Molekularformel |
C15H25NOSi |
Molekulargewicht |
263.45 g/mol |
IUPAC-Name |
(2,5-dimethyl-3-phenyl-1,2-oxazolidin-4-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C15H25NOSi/c1-12-14(11-18(3,4)5)15(16(2)17-12)13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3 |
InChI-Schlüssel |
LKMZTFJRULTACO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(N(O1)C)C2=CC=CC=C2)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)




![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)
![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)

